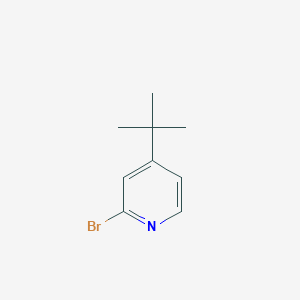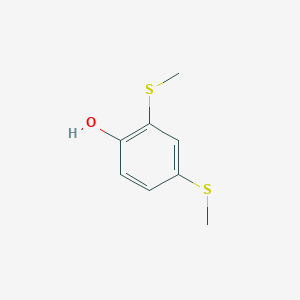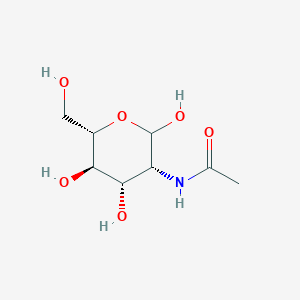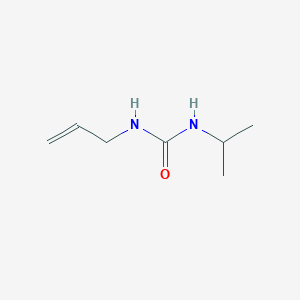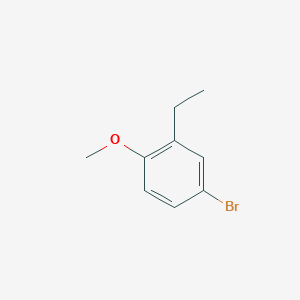
4-Bromo-2-ethyl-1-methoxybenzene
Descripción general
Descripción
4-Bromo-2-ethyl-1-methoxybenzene, also known as 4-Bromo-2-ethyl-1-methoxybenzene, is an aromatic compound that is widely used in scientific research. It is a colorless, flammable liquid with a sweet, pungent odor. 4-Bromo-2-ethyl-1-methoxybenzene is an important intermediate in the synthesis of various organic compounds and has many applications in the pharmaceutical and agrochemical industries. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Bromo-2-ethyl-1-methoxybenzene.
Aplicaciones Científicas De Investigación
1. Electrochemical Synthesis of Tetrahydrofuran Derivatives
4-Bromo-2-ethyl-1-methoxybenzene is used in electrochemical studies for synthesizing tetrahydrofuran derivatives. Controlled-potential reduction catalyzed by nickel(I) tetramethylcyclam is a notable method in this context, producing high yields of tetrahydrofurans, which are useful in various organic syntheses (Esteves, Ferreira, & Medeiros, 2007).
2. Molecular Switching Via Chemical Functionality
Research on surface-bound molecular rotors involves the study of 4-Bromo-2-ethyl-1-methoxybenzene. This compound aids in understanding the dynamics of molecular motion at the single-molecule level, especially when adsorbed on metal surfaces. The study explores the interactions of molecular rotors with metal–organic complexes, revealing insights into the dynamics of molecular switches (Balema et al., 2019).
3. Catalysis in Organic Reactions
This compound has been utilized as a catalyst in the cleavage of epoxides into halohydrins. The presence of 4-Bromo-2-ethyl-1-methoxybenzene in this process facilitates the production of vicinal iodo alcohols and bromo alcohols under mild conditions, highlighting its role in regioselective catalysis (Niknam & Nasehi, 2002).
4. Influence on Mesogenic Properties in Liquid Crystals
Studies on liquid crystals have incorporated 4-Bromo-2-ethyl-1-methoxybenzene to examine its influence on mesogenic properties. Its interaction with other compounds in the formation of chiral liquid crystals is of particular interest, demonstrating its role in modifying the properties of liquid crystalline materials (Bertini et al., 2003).
5. Applications in Polymer Chemistry
In polymer chemistry, this compound is key in the synthesis offunctionalized alkoxyamine initiators. These initiators are crucial for the controlled polymerization of styrene and butadiene, leading to block copolymers with specific properties. Such developments are essential in advancing the field of macromolecular science (Miura, Hirota, Moto, & Yamada, 1999).
6. Study of Organohalogens in the Marine Troposphere
Research involving 4-Bromo-2-ethyl-1-methoxybenzene extends to environmental studies, specifically investigating organohalogens in the marine troposphere. The patterns of bromochloromethoxybenzenes, including this compound, help identify biogenic and anthropogenic sources and their distribution in the marine atmosphere (Führer & Ballschmiter, 1998).
7. Investigation of Supramolecular Interactions
Studies on supramolecular interactions focus on the behavior of 4-Bromo-2-ethyl-1-methoxybenzene derivatives in crystal structures. These analyses contribute to a deeper understanding of molecular stacking, hydrogen bonding, and other intermolecular forces, which are fundamental in crystallography and materials science (Nestler, Schwarzer, & Gruber, 2018).
Mecanismo De Acción
Target of Action
The primary target of 4-Bromo-2-ethyl-1-methoxybenzene is the benzene ring . The benzene ring is a key structural component of many organic molecules and plays a crucial role in various chemical reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond. This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The affected biochemical pathway is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the aromatic ring with an electrophile . The downstream effects include the formation of a new C-E bond and the restoration of aromaticity .
Pharmacokinetics
The compound’s molecular formula is chbro, with an average mass of 384106 Da and a monoisotopic mass of 381956787 Da . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the compound’s action is the formation of a new substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding the substituted benzene ring .
Action Environment
The action of 4-Bromo-2-ethyl-1-methoxybenzene can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction may be affected by the presence of other substances, the temperature, and the pH of the environment . .
Propiedades
IUPAC Name |
4-bromo-2-ethyl-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRITUNGQFQNGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



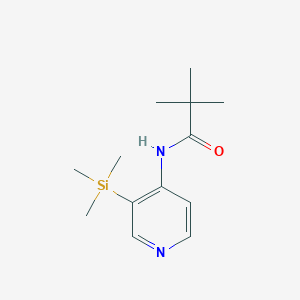
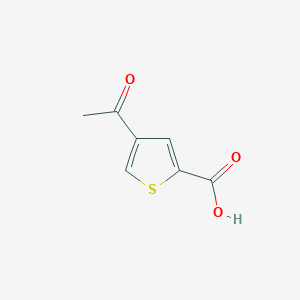
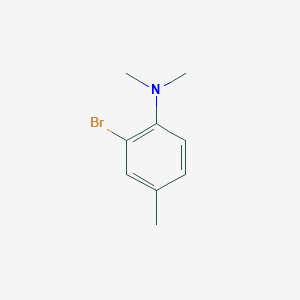


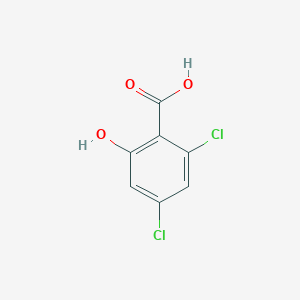
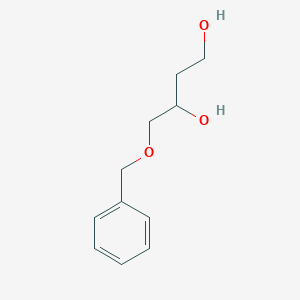
![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)
